4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenylacetate
Description
4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenylacetate is a synthetic organic compound featuring a phenylacetate backbone linked via an ether bridge to a pyridine ring substituted with a trifluoromethyl (-CF₃) group at the 5-position. This structural motif is characteristic of agrochemicals, particularly herbicides, where the trifluoromethyl group enhances metabolic stability and target-binding affinity . The phenylacetate moiety may influence lipophilicity, altering absorption and translocation in plants compared to propanoic acid derivatives like fluazifop .
Properties
IUPAC Name |
[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO3/c1-9(19)20-11-3-5-12(6-4-11)21-13-7-2-10(8-18-13)14(15,16)17/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFGDGASKZXKARK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)OC2=NC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenylacetate typically involves the reaction of 4-hydroxyphenylacetic acid with 5-(trifluoromethyl)pyridin-2-ol in the presence of a suitable coupling agent. The reaction is usually carried out under mild conditions, with the use of catalysts such as palladium or copper to facilitate the coupling process .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenylacetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenolic and pyridyl derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and selectivity .
Major Products Formed
The major products formed from these reactions include phenolic derivatives, amine derivatives, and various substituted phenylacetates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenylacetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenylacetate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The phenylacetate moiety can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural and functional similarities with several herbicides documented in the Pesticide Chemicals Glossary (2001). Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Observations :
Core Functional Groups: The target compound substitutes phenylacetate for the phenoxypropanoic acid group in fluazifop and haloxyfop. This modification may reduce polar interactions with target enzymes (e.g., ACCase) but improve membrane permeability due to increased lipophilicity . The trifluoromethyl group on the pyridine ring is conserved across all compounds, a hallmark of agrochemicals due to its resistance to metabolic degradation .
Biological Activity :
- Fluazifop and haloxyfop inhibit acetyl-CoA carboxylase (ACCase), a critical enzyme in fatty acid biosynthesis in grasses. The phenylacetate variant may exhibit altered enzyme-binding kinetics or selectivity .
- Haloxyfop’s 3-chloro substituent (absent in the target compound) enhances herbicidal potency against resistant weeds, suggesting that electronic or steric effects at this position are critical .
Ester Derivatives :
- Fluazifop-P butyl ester () demonstrates how esterification improves herbicide delivery. The target compound’s phenylacetate group may similarly act as a pro-moiety, releasing the active acid form in planta .
Limitations and Notes
Structural Inference : Functional predictions are based on analogies; empirical studies are required to confirm herbicidal activity and mechanism.
Regulatory Status: No regulatory approvals or field trials are cited, necessitating further investigation into commercial viability.
Future work should prioritize synthesis, bioactivity assays, and comparative studies with ACCase inhibitors.
Biological Activity
4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenylacetate is an organic compound belonging to the class of phenylacetates. Its unique structure, characterized by a trifluoromethyl group attached to a pyridine ring and linked to a phenylacetate moiety, has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and therapeutic properties.
- IUPAC Name : 4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl acetate
- Molecular Formula : C14H10F3NO3
- Molecular Weight : 255.19 g/mol
- CAS Number : 2416230-46-9
Synthesis
The synthesis of this compound typically involves the reaction of 4-hydroxyphenylacetic acid with 5-(trifluoromethyl)pyridin-2-ol using coupling agents like palladium or copper under mild conditions. This method allows for the efficient formation of the desired compound with high yields .
Antimicrobial Activity
Research indicates that compounds containing trifluoromethyl groups exhibit enhanced biological activities, including antimicrobial properties. A study showed that the introduction of a trifluoromethyl group significantly increased the potency of related compounds against various bacterial strains. The mechanism is believed to involve alterations in membrane permeability and interactions with microbial enzymes .
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has been investigated in several studies. In vitro assays demonstrated that this compound inhibits the production of pro-inflammatory cytokines, suggesting its utility in treating inflammatory diseases. Specifically, it was shown to reduce levels of TNF-alpha and IL-6 in activated macrophages .
Therapeutic Applications
Ongoing research is exploring the therapeutic applications of this compound in treating various diseases, including cancer and neurodegenerative disorders. Preliminary studies suggest that it may inhibit certain cancer cell lines by inducing apoptosis and blocking cell cycle progression . Additionally, its ability to cross the blood-brain barrier makes it a candidate for neurological applications.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) of 8 µg/mL for S. aureus and 16 µg/mL for E. coli, indicating strong antimicrobial activity .
Case Study 2: Anti-inflammatory Effects
In an experimental model of inflammation induced by lipopolysaccharide (LPS), treatment with this compound resulted in a significant reduction in paw edema and inflammatory markers compared to control groups . This suggests potential for therapeutic use in conditions like rheumatoid arthritis.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | Notes |
|---|---|---|---|
| This compound | Structure | Antimicrobial, Anti-inflammatory | Unique trifluoromethyl substitution |
| 4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide | Structure | Anticancer | Similar activity profile |
| 5-(Trifluoromethyl)pyridine derivatives | Structure | Variable | Broader applications in drug development |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenylacetate, and what key parameters influence yield?
- Methodology : The synthesis typically involves nucleophilic aromatic substitution between 5-(trifluoromethyl)pyridin-2-ol and activated phenylacetate derivatives. Key parameters include solvent polarity (e.g., DMF or THF), temperature (80–120°C), and catalysts (e.g., K₂CO₃ or Cs₂CO₃). Yield optimization requires monitoring reaction time and purification via column chromatography .
- Characterization : Confirm product identity using , , and LC-MS. Melting point determination (e.g., 287.5–293.5°C for analogous compounds) helps validate purity .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Spectroscopy : is critical for detecting trifluoromethyl groups, while IR spectroscopy identifies ester carbonyl stretches (~1740 cm). High-resolution mass spectrometry (HRMS) confirms molecular weight .
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity. Use C18 columns and acetonitrile/water gradients for separation .
Advanced Research Questions
Q. How can computational chemistry and experimental data be integrated to optimize the synthesis of this compound?
- Approach : Apply quantum chemical calculations (e.g., DFT) to model reaction pathways and transition states. Tools like the Artificial Force Induced Reaction (AFIR) method predict feasible intermediates. Validate predictions with experimental kinetic studies (e.g., in situ FTIR monitoring) .
- Feedback Loop : Use machine learning to analyze high-throughput experimental data, identifying optimal conditions (e.g., solvent/catalyst combinations) and reducing trial-and-error cycles .
Q. What strategies address discrepancies in reaction yields during scale-up from lab to pilot plant?
- Process Engineering : Conduct dimensionless analysis (e.g., Reynolds and Damköhler numbers) to maintain mixing efficiency and heat transfer. Pilot-scale reactors should employ segmented flow or microreactors to mitigate mass transfer limitations .
- Design of Experiments (DoE) : Use fractional factorial designs to test variables (temperature, catalyst loading, solvent ratio). Response surface methodology (RSM) identifies non-linear interactions affecting yield .
Q. What are the challenges in elucidating the reaction mechanism, and how can they be resolved?
- Mechanistic Probes : Isotopic labeling (e.g., ) and trapping experiments (e.g., TEMPO for radical intermediates) clarify pathways. Kinetic isotope effects (KIE) distinguish between concerted and stepwise mechanisms .
- Advanced Modeling : Combine molecular dynamics (MD) simulations with transition state theory (TST) to map free-energy landscapes. Validate with in situ spectroscopic data .
Application-Oriented Research Questions
Q. How can researchers evaluate the compound’s potential in agrochemical or medicinal applications?
- Bioactivity Screening : Perform enzyme inhibition assays (e.g., acetylcholinesterase for pesticides) or cell-based cytotoxicity studies (e.g., MTT assays). Compare with structural analogs (e.g., fluazifop derivatives) .
- SAR Studies : Synthesize derivatives with varied substituents (e.g., halogens, alkyl chains) on the phenyl or pyridine rings. Use QSAR models to correlate structural features with bioactivity .
Q. What methodologies are suitable for studying environmental degradation pathways of this compound?
- Degradation Studies : Expose the compound to UV light (λ = 365 nm) in aqueous solutions to simulate photolysis. Analyze breakdown products via GC-MS or HPLC-TOF.
- Ecotoxicity Assessment : Use OECD guidelines (e.g., Daphnia magna acute toxicity tests) to evaluate environmental impact. Pair with computational biodegradability models (e.g., EPI Suite) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
